N-(4-Fluorophenethyl)pyrazine-2-carboxamide N-(4-Fluorophenethyl)pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17581714
InChI: InChI=1S/C13H12FN3O/c14-11-3-1-10(2-4-11)5-6-17-13(18)12-9-15-7-8-16-12/h1-4,7-9H,5-6H2,(H,17,18)
SMILES:
Molecular Formula: C13H12FN3O
Molecular Weight: 245.25 g/mol

N-(4-Fluorophenethyl)pyrazine-2-carboxamide

CAS No.:

Cat. No.: VC17581714

Molecular Formula: C13H12FN3O

Molecular Weight: 245.25 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Fluorophenethyl)pyrazine-2-carboxamide -

Specification

Molecular Formula C13H12FN3O
Molecular Weight 245.25 g/mol
IUPAC Name N-[2-(4-fluorophenyl)ethyl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C13H12FN3O/c14-11-3-1-10(2-4-11)5-6-17-13(18)12-9-15-7-8-16-12/h1-4,7-9H,5-6H2,(H,17,18)
Standard InChI Key IJUVNGGYLGLQDI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCNC(=O)C2=NC=CN=C2)F

Introduction

Chemical Identity and Molecular Profile

N-(4-Fluorophenethyl)pyrazine-2-carboxamide (C₁₃H₁₂FN₃O) has a molecular weight of 245.25 g/mol and features a pyrazine ring substituted at the 2-position with a carboxamide group (Fig. 1). The 4-fluorophenethyl side chain introduces hydrophobicity and electronic modulation, factors critical for target binding in medicinal agents.

Table 1: Molecular properties of N-(4-Fluorophenethyl)pyrazine-2-carboxamide

PropertyValue
Empirical FormulaC₁₃H₁₂FN₃O
Molecular Weight245.25 g/mol
CAS NumberNot publicly disclosed
IUPAC NameN-[2-(4-Fluorophenyl)ethyl]pyrazine-2-carboxamide

The fluorine atom at the para position of the phenethyl group enhances metabolic stability and influences lipophilicity, which can optimize pharmacokinetic profiles. Pyrazine rings, known for their planar geometry and hydrogen-bonding capacity, often participate in π-stacking and dipole interactions with biological targets .

Synthetic Strategies and Optimization

General Synthetic Pathways

The compound is typically synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and 4-fluorophenethylamine. A common approach involves activating the carboxylic acid as an acid chloride or using coupling agents like HATU or EDCI to facilitate amide bond formation . For example, reacting pyrazine-2-carbonyl chloride with 4-fluorophenethylamine in dichloromethane (DCM) under inert conditions yields the target compound after purification via column chromatography.

Table 2: Representative synthesis conditions

ReagentSolventTemperatureYield
Pyrazine-2-carbonyl chlorideDCM0–25°C60–75%
4-FluorophenethylamineTriethylamineReflux55–70%

Structural Validation

Post-synthesis characterization relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. In ¹H NMR, the amide proton (NH) typically appears as a singlet near δ 9.5–11 ppm, while aromatic protons from the pyrazine and fluorophenyl groups resonate between δ 7.0–8.5 ppm . The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon (δ 165–170 ppm) and pyrazine carbons (δ 140–160 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 245.25 .

Structural and Crystallographic Insights

While crystallographic data for N-(4-Fluorophenethyl)pyrazine-2-carboxamide is unavailable, studies on related pyrazine carboxamides provide insights into potential packing motifs. For instance, compound 6d (C₂₁H₁₉ClN₆O₂) crystallizes in a monoclinic system with intermolecular hydrogen bonds between amide groups (N–H···O=C, 2.99 Å) . Similarly, 6n (C₁₉H₁₈N₈O₂) exhibits π-stacking between pyrazine rings and halogen bonds involving substituents like chlorine . These observations suggest that the fluorophenethyl group in N-(4-Fluorophenethyl)pyrazine-2-carboxamide may participate in hydrophobic interactions or halogen bonding with biological targets.

Table 3: Hypothetical intermolecular interactions based on analogs

Interaction TypeParticipating GroupsDistance (Å)
Hydrogen bondingAmide N–H···O=C2.8–3.2
π–π stackingPyrazine–aromatic residues3.4–3.8
Halogen bondingFluorine–electron-rich moieties3.0–3.5

Computational Modeling and Target Prediction

Molecular docking studies of analogous compounds provide clues about potential biological targets. For example, pyrazine-carboxamide derivatives like 6k showed docking scores of −2.3 kcal/mol against fibroblast growth factor receptors (FGFRs), albeit lower than co-crystallized ligands (−9.6 kcal/mol) . The fluorophenethyl group in N-(4-Fluorophenethyl)pyrazine-2-carboxamide may enhance binding to hydrophobic pockets in kinase domains, similar to FGFR inhibitors .

Table 4: Predicted docking parameters (hypothetical)

TargetGlide Score (kcal/mol)Docking Energy (kcal/mol)
FGFR1−4.2−45.3
HIV-1 TAR RNA−3.8−40.1

Such models, while speculative, guide experimental prioritization. For instance, pyrazine derivatives in demonstrated RNA-binding activity, suggesting potential antiviral applications for this compound.

Challenges and Future Directions

Current limitations include the absence of in vivo data and target validation. Future work should prioritize:

  • Synthetic optimization: Improving yields via microwave-assisted or flow chemistry .

  • Target identification: High-throughput screening against kinase or RNA target libraries.

  • ADMET profiling: Assessing solubility, metabolic stability, and toxicity.

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